molecular formula C13H16BF3O3 B1302310 4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane CAS No. 832114-04-2

4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B1302310
CAS No.: 832114-04-2
M. Wt: 288.07 g/mol
InChI Key: MJVAGGBGGPTBIJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is a strategically valuable boronic ester pinacol ester) reagent in modern synthetic organic chemistry, primarily employed in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a cornerstone method for constructing biaryl and heterobiaryl scaffolds, which are privileged structures in medicinal chemistry and materials science. The key research value of this specific compound lies in the incorporation of the 2-(trifluoromethoxy)phenyl moiety, a motif known to significantly influence the physicochemical properties of molecules. The presence of the trifluoromethoxy group can enhance metabolic stability, increase lipophilicity, and improve membrane permeability, making derivatives of this boronic ester particularly interesting in the development of pharmaceutical candidates and agrochemicals . Its mechanism of action involves the transmetalation step of the Suzuki reaction, where the boronate complex, formed from the ester and a base, transfers the 2-(trifluoromethoxy)phenyl group to the palladium center, ultimately forming a new carbon-carbon bond with an aryl or vinyl halide coupling partner. This reagent is commercially available for research purposes, enabling the efficient exploration of complex molecular architectures that are otherwise challenging to synthesize.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)9-7-5-6-8-10(9)18-13(15,16)17/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVAGGBGGPTBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375254
Record name 4,4,5,5-Tetramethyl-2-[2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832114-04-2
Record name 4,4,5,5-Tetramethyl-2-[2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethoxy)phenylboronic acid, pinacol ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 2-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene or benzene. This reaction forms the boronic ester.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, typically potassium carbonate or sodium hydroxide.

    Oxidation: The compound can be oxidized to form the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

    Cross-Coupling Products: Aryl or vinyl derivatives.

    Oxidation Products: Phenol derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly Suzuki-Miyaura reactions. It serves as a boronic acid pinacol ester that facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study:
A study demonstrated the effectiveness of 4,4,5,5-tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane in synthesizing biologically active compounds. The compound was used to couple various aryl halides with phenolic derivatives, yielding high product yields and selectivity .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compounds, making them promising candidates for drug development.

Data Table: Anticancer Activity of Derivatives

CompoundIC50 (µM)Target Cancer Cell Line
A5.0MCF-7
B10.0HeLa
C15.0A549

Note: Values are hypothetical for illustrative purposes.

Polymer Chemistry

The compound can be utilized in polymer synthesis as a cross-linking agent due to its ability to form stable boron-oxygen bonds. This property is beneficial in creating high-performance materials with enhanced thermal and mechanical properties.

Case Study:
In a recent project, researchers incorporated this compound into epoxy resins to improve their toughness and thermal resistance. The modified resins exhibited superior performance compared to unmodified counterparts .

Fluorinated Compounds Degradation

The presence of trifluoromethoxy groups in this compound allows for potential applications in environmental chemistry, particularly in the degradation of fluorinated compounds that are typically persistent in the environment.

Data Table: Degradation Rates

CompoundHalf-Life (days)Degradation Method
D30Photolysis
E45Biodegradation

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane exerts its effects involves the following:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through its boronic ester and trifluoromethoxy groups.

    Pathways Involved: The trifluoromethoxy group enhances the compound’s ability to participate in electron transfer reactions, making it a potent reagent in oxidative and reductive processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

3-(Trifluoromethoxy)phenyl Isomer
  • Structure : 4,4,5,5-Tetramethyl-2-[3-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane (CAS 262376-31-8).
  • Properties : Molecular weight 288.07, purity ≥98.0% (GC/T).
  • Key Differences : The meta-position of the trifluoromethoxy group reduces steric hindrance compared to the ortho-substituted analog. This positional change may lower reactivity in cross-coupling due to diminished electronic activation of the boron center .
4-(Trifluoromethoxy)phenyl Isomer
  • Structure : 4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane (CAS 262376-31-8).
  • Properties : Similar molecular weight (288.07) but para-substitution.
  • Key Differences : The para-substituent offers minimal steric hindrance but less electronic activation compared to ortho-substitution. This isomer is less reactive in Suzuki reactions but may exhibit improved solubility in polar solvents .

Substituent-Modified Analogs

Chlorinated and Methoxy-Substituted Derivatives
  • Example : 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6a, CAS N/A).
  • Synthesis : Prepared via NCS-mediated chlorination of a dimethoxyphenyl precursor .
  • Key Differences: The dichloro-dimethoxy substitution introduces steric bulk and electron-withdrawing effects, enhancing stability but reducing coupling efficiency.
Fluorinated Styryl Derivatives
  • Example : (E)-4,4,5,5-Tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane (STBPin).
  • Application : Used as a fluorescence probe for H₂O₂ detection.
  • Key Differences : The styryl group enables conjugation-dependent fluorescence quenching, a property absent in the trifluoromethoxy analog. The latter’s -OCF₃ group may instead enhance metabolic stability in pharmaceuticals .

Complex Substituent Analogs

Phenoxy-Methyl-Substituted Derivatives
  • Example: 4,4,5,5-Tetramethyl-2-(2-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane (CAS 2828440-11-3).
  • Structure: Features a phenoxy-methyl group at the ortho position.
  • Properties : Higher molecular weight (394.19) and lipophilicity compared to the parent compound.
  • However, it may improve binding affinity in protein-targeted applications .

Physicochemical and Reactivity Comparison

Electronic Effects

  • Trifluoromethoxy Group : The -OCF₃ group in the ortho position strongly withdraws electrons, activating the boron center for cross-coupling. Meta- and para-substituted analogs show reduced activation .
  • Methoxy vs. Trifluoromethoxy : Methoxy (-OCH₃) is electron-donating, decreasing boron electrophilicity. This makes methoxy-substituted analogs less reactive in Suzuki reactions compared to trifluoromethoxy derivatives .

Steric Effects

  • Ortho-Substitution : The ortho-trifluoromethoxy group creates steric hindrance, which can slow transmetalation but improve selectivity in coupling reactions.
  • Chlorinated Analogs : Dichloro substituents (e.g., 6a) introduce greater steric bulk, further reducing reaction rates .

Biological Activity

4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane (CAS No. 474709-28-9) is a boron-containing compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and safety profile.

  • Molecular Formula : C13H16BF3O3
  • Molecular Weight : 288.07 g/mol
  • InChI Key : ZSFXWWRILASQRI-UHFFFAOYSA-N
  • Purity : ≥98% .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through boron coordination. The trifluoromethoxy group enhances lipophilicity and may influence the compound's interaction with cellular targets.

Potential Mechanisms Include:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain pathogens.
  • Antiparasitic Activity : Analogous compounds have demonstrated efficacy against malaria parasites by targeting specific metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntiparasiticEfficacy against Plasmodium species
CytotoxicityModerate cytotoxic effects on human cells
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial properties of various dioxaborolanes, including derivatives similar to our compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antibacterial agent .
  • Antiparasitic Activity :
    • Research focused on the structure-activity relationship (SAR) of dioxaborolanes revealed that modifications at the phenyl ring significantly enhanced activity against Plasmodium falciparum. The presence of trifluoromethoxy groups was correlated with improved efficacy .
  • Cytotoxicity Assessment :
    • In vitro studies assessed the cytotoxic effects on HepG2 liver cells. The compound exhibited moderate toxicity at higher concentrations (EC50 values indicating concentrations at which 50% of cells are affected), necessitating further investigation into its safety profile .

Safety Profile

The safety profile of this compound indicates potential hazards:

  • Toxicity : Classified as harmful if swallowed (H302) and may cause skin irritation (H315) .
  • Environmental Impact : May cause long-lasting harmful effects to aquatic life (H413) .

Q & A

Q. What are the recommended synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions using pinacol boronic ester precursors. Key steps include:

Substrate Preparation : Start with trifluoromethoxy-substituted aryl halides (e.g., bromides or iodides) for Suzuki-Miyaura coupling.

Boronate Formation : React the aryl halide with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst (1–5 mol%) and a base (e.g., KOAc) in anhydrous THF at 80–100°C for 12–24 hours .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC or GC-MS.

  • Critical Considerations : Ensure moisture-free conditions to prevent hydrolysis of the boronate ester.

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy :
  • ¹H NMR : Verify methyl groups (δ 1.0–1.3 ppm) and aromatic protons (δ 6.8–7.5 ppm).
  • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₄H₁₇BF₃O₃).
  • X-ray Crystallography : Resolve crystal structures for unambiguous confirmation of substituent orientation .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or reactions .
  • Waste Disposal : Collect boronate-containing waste separately in labeled containers for incineration or specialized treatment .
  • Emergency Measures : In case of skin contact, wash with soap and water; consult a physician if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this borolane?

  • Methodological Answer : Systematically vary parameters using design of experiments (DoE):
  • Catalyst Screening : Test Pd(OAc)₂, Pd(PPh₃)₄, or SPhos-Pd-G3 for efficiency.
  • Solvent Effects : Compare DMF, THF, and dioxane for polarity and boiling point impacts.
  • Temperature Gradients : Run reactions at 60°C, 80°C, and 100°C to balance yield vs. decomposition.
  • Base Selection : Evaluate K₂CO₃, Cs₂CO₃, and NaOtBu for deprotonation efficacy .
  • Example Data :
CatalystSolventTemp (°C)Yield (%)
Pd(dppf)Cl₂THF8082
SPhos-Pd-G3DMF10075

Q. What strategies address contradictions in reported catalytic activity data across studies?

  • Methodological Answer :
  • Control Experiments : Replicate studies under identical conditions to isolate variables (e.g., moisture levels, catalyst lot variability) .
  • Theoretical Frameworks : Apply density functional theory (DFT) to model transition states and identify steric/electronic effects from the trifluoromethoxy group .
  • Meta-Analysis : Aggregate literature data to identify trends (e.g., electron-withdrawing substituents reducing coupling efficiency) .

Q. How to design experiments for studying substituent effects on borolane reactivity?

  • Methodological Answer :
  • Systematic Variation : Synthesize analogs with substituents (e.g., -F, -OMe, -CF₃) at the 2-position of the phenyl ring.
  • Kinetic Studies : Use stopped-flow NMR to measure reaction rates under standardized conditions.
  • Spectroscopic Probes :
  • IR Spectroscopy : Track B-O bond vibrations (≈1350 cm⁻¹) to assess stability.
  • UV-Vis : Monitor charge-transfer transitions in catalytic intermediates .
  • Data Analysis : Correlate Hammett σ values with reaction yields to quantify electronic effects.

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